4-Nitrophenyl (1-methylethyl)phenylphosphinate
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Overview
Description
4-Nitrophenyl (1-methylethyl)phenylphosphinate is an organic compound with the molecular formula C15H16NO4P. It consists of 16 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom . The compound features a nitro group attached to a phenyl ring, which is further connected to a phosphinate group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Nitrophenyl (1-methylethyl)phenylphosphinate typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Nitrophenyl (1-methylethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Nitrophenyl (1-methylethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (1-methylethyl)phenylphosphinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-Nitrophenyl (1-methylethyl)phenylphosphinate include other nitrophenyl phosphinates and phosphonates. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of a nitro group and a phosphinate ester, which imparts distinct chemical and biological properties .
Properties
CAS No. |
80751-39-9 |
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Molecular Formula |
C15H16NO4P |
Molecular Weight |
305.26 g/mol |
IUPAC Name |
1-nitro-4-[phenyl(propan-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16NO4P/c1-12(2)21(19,15-6-4-3-5-7-15)20-14-10-8-13(9-11-14)16(17)18/h3-12H,1-2H3 |
InChI Key |
OUZVRLZAQUEQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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